molecular formula C15H18FN5O2S2 B2979164 N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 886937-02-6

N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No. B2979164
CAS RN: 886937-02-6
M. Wt: 383.46
InChI Key: YICLVIGOVMZYFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a 1,3,4-thiadiazole moiety, which is a type of heterocyclic compound. This moiety is known to exhibit a wide range of biological activities .

Scientific Research Applications

Anticancer Activity

Compounds structurally similar to N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have shown promising anticancer activities. The cytotoxic activity of novel sulfonamide derivatives has been evaluated against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with some derivatives showing potent activity (Ghorab et al., 2015). Additionally, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, a derivative, exhibited anticancer effects against various tumor cells, including those derived from nervous system cancers and peripheral cancers such as colon adenocarcinoma and lung carcinoma (Rzeski et al., 2007).

Antimicrobial Activity

Research on compounds with the thiadiazole moiety has also uncovered antimicrobial potentials. For instance, new thiazolidinone, thiazoline, and thiophene derivatives were synthesized and showed promising antimicrobial activities, suggesting their potential in combating microbial infections (Gouda et al., 2010).

Enzyme Inhibitory Activities

Sulfonamide derivatives bearing the thiadiazole scaffold have been synthesized as potent and selective inhibitors of human carbonic anhydrase (hCA) I and II, suggesting their application in glaucoma treatment due to the significant inhibitory effects against hCA II (Tuğrak et al., 2020). Another study focused on the inhibition of tumor-associated carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, revealing a different inhibition profile for CA IX compared to other isozymes, which is crucial for designing targeted antitumor agents (Ilies et al., 2003).

properties

IUPAC Name

N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O2S2/c1-3-21(4-2)12(22)9-24-15-20-19-14(25-15)18-13(23)17-11-7-5-10(16)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICLVIGOVMZYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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